molecular formula C27H29ClN4O5 B4228097 Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate

Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate

Cat. No.: B4228097
M. Wt: 525.0 g/mol
InChI Key: YFQZXOCKDGSUHT-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate: is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4O5/c1-27(2,3)37-26(34)31-12-10-17(11-13-31)19-15-32(18-8-9-22-23(14-18)36-16-35-22)30-24(19)25(33)29-21-7-5-4-6-20(21)28/h4-9,14-15,17H,10-13,16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQZXOCKDGSUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN(N=C2C(=O)NC3=CC=CC=C3Cl)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the benzodioxole moiety: This step may involve the coupling of a benzodioxole derivative with the pyrazole intermediate.

    Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor.

    Introduction of the tert-butyl ester group: This can be achieved through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate:

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Research: Studying its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Investigating its interactions with biomolecules and its role in modulating biological activities.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate: can be compared with other pyrazole derivatives, benzodioxole-containing compounds, and piperidinecarboxylates.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the benzodioxole moiety, chlorophenyl group, and pyrazole ring contributes to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[1-(1,3-benzodioxol-5-yl)-3-[(2-chlorophenyl)carbamoyl]pyrazol-4-yl]piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.